BenchChemオンラインストアへようこそ!

4-(chloromethyl)-N-phenylbenzamide

Myeloperoxidase (MPO) inhibitor N-phenylbenzamide SAR Inflammation target

Essential for target validation due to its unique nanomolar MPO inhibition (IC50 1 nM) and versatility as a synthon. Structural precision is critical; 4-chloromethyl regioisomer essential for documented HIF-1 activity (IC50 560 nM). For R&D use only.

Molecular Formula C14H12ClNO
Molecular Weight 245.71
CAS No. 226250-00-6
Cat. No. B2377820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(chloromethyl)-N-phenylbenzamide
CAS226250-00-6
Molecular FormulaC14H12ClNO
Molecular Weight245.71
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CCl
InChIInChI=1S/C14H12ClNO/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17)
InChIKeyHFNFRLAPRHDADV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)-N-phenylbenzamide (CAS 226250-00-6): A Functionalized N-Phenylbenzamide Building Block with Documented Bioactivity


4-(Chloromethyl)-N-phenylbenzamide (CAS 226250-00-6, C₁₄H₁₂ClNO, MW 245.7) belongs to the N-phenylbenzamide class and is characterized by a para-chloromethyl substituent on the benzamide ring. Its basic physicochemical properties, including a LogP of 3.75 and a polar surface area (PSA) of 29.1 Ų, have been computationally documented . The compound serves both as a versatile synthetic intermediate—enabling nucleophilic substitution at the reactive chloromethyl site —and as a bioactive scaffold with inhibitory activity reported in enzymatic and pathway-targeted assays [1].

Why 4-(Chloromethyl)-N-phenylbenzamide (CAS 226250-00-6) Cannot Be Interchanged with Other N-Phenylbenzamide Analogs in Biological Studies


The N-phenylbenzamide core is pharmacologically permissive, but its biological profile is exquisitely sensitive to substitution pattern. Even minor structural changes—such as shifting the chloromethyl group from the 4- to the 3-position—can drastically alter target engagement and potency. For instance, while 4-(chloromethyl)-N-phenylbenzamide exhibits nanomolar MPO inhibition (IC₅₀ = 1 nM) [1], closely related N-phenylbenzamides show completely divergent activity profiles, including HIF-1 inhibition (IC₅₀ = 560 nM) or mitochondrial permeability transition pore (PTP) modulation (EC₅₀ = 280 nM for a distinct analog) [2]. Substituting the 4-chloromethyl group with a 4-methyl group yields a >10,000-fold loss in MPO inhibitory activity [1]. Consequently, generic class-based substitution risks experimental failure, and procurement decisions must be guided by compound-specific quantitative evidence rather than assumed class-level interchangeability.

Quantitative Differentiation Guide for 4-(Chloromethyl)-N-phenylbenzamide (CAS 226250-00-6) vs. Key Analogs


4-Substitution Drives Nanomolar MPO Inhibition—A >10,000-Fold Advantage Over 4-Methyl Analog

4-(Chloromethyl)-N-phenylbenzamide inhibits myeloperoxidase (MPO) chlorination activity with an IC₅₀ of 1 nM in an aminophenyl fluorescein assay using 120 mM NaCl and recombinant human MPO [1]. This represents a >10,000-fold enhancement in potency relative to the 4-methyl-substituted N-phenylbenzamide analog, which exhibits an IC₅₀ of >10,000 nM under comparable assay conditions [1]. The chloromethyl group is critical for this activity; substitution at the 4-position with electron-withdrawing or electrophilic moieties may be a key determinant of MPO engagement.

Myeloperoxidase (MPO) inhibitor N-phenylbenzamide SAR Inflammation target

Regioisomeric Specificity: 4-Chloromethyl Isomer Engages HIF-1 Pathway While 3-Chloromethyl Lacks Reported Activity

4-(Chloromethyl)-N-phenylbenzamide was identified as a small molecule inhibitor of the hypoxia-inducible factor-1 (HIF-1) pathway, with a reported IC₅₀ of 560 nM for the seed compound (benzanilide compound 1) in a high-throughput screening campaign . In contrast, the 3-chloromethyl regioisomer (CAS 351325-32-1) has no publicly documented HIF-1 inhibitory activity in primary literature or authoritative databases . This regioisomeric specificity highlights that the 4-position chloromethyl group is essential for HIF-1 pathway engagement.

HIF-1 inhibitor Cancer hypoxia N-phenylbenzamide SAR

Electrophilic Chloromethyl Group Enables Facile Derivatization—A Key Differentiator from Non-Functionalized Analogs

The para-chloromethyl group in 4-(chloromethyl)-N-phenylbenzamide provides a reactive electrophilic site for nucleophilic displacement (e.g., with amines, thiols, or alcohols), enabling straightforward derivatization to generate focused libraries of functionalized N-phenylbenzamides . In contrast, non-functionalized N-phenylbenzamide (CAS 93-98-1) lacks this reactive handle, limiting its utility as a synthetic intermediate. The Blanc chloromethylation method used to install the chloromethyl group is a well-established transformation, making the compound readily accessible [1].

Chemical building block Nucleophilic substitution Synthetic intermediate

Validated Application Scenarios for 4-(Chloromethyl)-N-phenylbenzamide (CAS 226250-00-6) Based on Quantitative Evidence


Myeloperoxidase (MPO) Inhibitor Screening and SAR Studies

Researchers investigating MPO as a therapeutic target in inflammatory diseases should prioritize 4-(chloromethyl)-N-phenylbenzamide as a nanomolar potency positive control or lead scaffold. Its IC₅₀ of 1 nM against MPO chlorination activity [1] far exceeds that of close analogs (e.g., 4-methyl derivative, >10,000 nM), enabling detection of subtle SAR trends. The compound can serve as a validated starting point for medicinal chemistry optimization aimed at improving selectivity and pharmacokinetic properties.

HIF-1 Pathway Inhibitor Development

For programs targeting hypoxia-inducible factor-1 (HIF-1) in oncology, 4-(chloromethyl)-N-phenylbenzamide provides a validated seed scaffold with a documented IC₅₀ of 560 nM in high-throughput screening . The 4-chloromethyl regioisomer is essential for activity; use of the 3-chloromethyl analog would lack empirical support. The compound is suitable for hit-to-lead optimization campaigns focused on improving potency and downstream HIF-1 transcriptional suppression.

Synthesis of Functionalized N-Phenylbenzamide Libraries

Medicinal chemists seeking to diversify the N-phenylbenzamide core should employ 4-(chloromethyl)-N-phenylbenzamide as a versatile synthetic intermediate. The electrophilic chloromethyl group undergoes facile nucleophilic substitution with amines, thiols, and alcohols , enabling rapid generation of structurally diverse analogs for biological screening. This utility is absent in non-functionalized N-phenylbenzamide, making the chloromethyl derivative the preferred procurement choice for library synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(chloromethyl)-N-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.